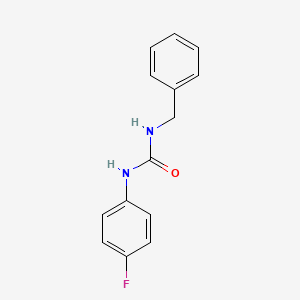

1-Benzyl-3-(4-fluorophenyl)urea

CAS No.:

Cat. No.: VC19671332

Molecular Formula: C14H13FN2O

Molecular Weight: 244.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13FN2O |

|---|---|

| Molecular Weight | 244.26 g/mol |

| IUPAC Name | 1-benzyl-3-(4-fluorophenyl)urea |

| Standard InChI | InChI=1S/C14H13FN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18) |

| Standard InChI Key | CENCWHKKKSQPBI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

1-Benzyl-3-(4-fluorophenyl)urea is defined by its urea functional group (), which serves as the central scaffold linking a benzyl () and a 4-fluorophenyl () substituent. Theoretical calculations based on its structure yield a molecular formula of and a molecular weight of 244.27 g/mol. The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces .

The compound’s planar urea moiety facilitates hydrogen bonding with biological targets, while the aromatic groups contribute to hydrophobic interactions. These structural features are critical for its solubility profile, with predicted logP values suggesting moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthetic Pathways and Optimization

The synthesis of 1-benzyl-3-(4-fluorophenyl)urea follows a well-established route for urea derivatives, involving the reaction of benzylamine with 4-fluorophenyl isocyanate. This one-step procedure, conducted in toluene at 40–45°C with triethylamine as a base, achieves yields of 76–83% under optimized conditions . Key advantages of this method include:

-

Mild reaction conditions, avoiding decomposition of sensitive functional groups.

-

Short reaction times (typically 2–4 hours), enhancing efficiency.

-

High purity outcomes, facilitated by straightforward purification via recrystallization.

Spectroscopic characterization confirms successful synthesis, with distinct signals in -NMR (e.g., aromatic protons at 6.8–7.4 ppm, urea NH at 5.2–5.5 ppm) and -NMR (carbonyl carbon at 157–153 ppm). Infrared spectroscopy further validates the urea functional group through stretches at 3264–3374 cm and at 1648–1626 cm .

Antimicrobial Activity and Biological Evaluation

While direct antimicrobial data for 1-benzyl-3-(4-fluorophenyl)urea are unavailable, studies on structurally related urea derivatives provide critical insights. For example, (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea (compound 3n) demonstrated 72.3% growth inhibition against Acinetobacter baumannii, a multidrug-resistant pathogen . This activity is attributed to the urea backbone’s ability to disrupt bacterial enzymatic processes, particularly those involving hydrolases and kinases.

Table 1: Antimicrobial Activity of Selected Urea Derivatives

The simplified structure of 1-benzyl-3-(4-fluorophenyl)urea may enhance bioavailability compared to bulkier analogues, though this requires empirical validation.

Mechanistic Insights and Molecular Interactions

Molecular docking studies of related urea derivatives reveal a propensity to bind conserved residues in bacterial enzyme active sites. For instance, adamantyl-substituted urea 3l exhibited strong interactions with the catalytic triad of A. baumannii’s serine hydrolases, disrupting cell wall synthesis . The 4-fluorophenyl group in 1-benzyl-3-(4-fluorophenyl)urea likely engages in halogen bonding with enzyme pockets, enhancing binding affinity.

Quantum mechanical calculations suggest that the electron-withdrawing fluorine atom stabilizes the urea carbonyl group, increasing electrophilicity and reactivity toward nucleophilic attack in biological systems . This mechanism parallels the action of β-lactam antibiotics, though without the associated β-lactamase susceptibility.

Comparative Analysis with Structural Analogues

1-Benzyl-3-(4-fluorophenyl)urea occupies a middle ground between simpler aryl ureas and complex derivatives with additional substituents. Key comparisons include:

-

1-Benzyl-3-phenylurea: Lacks the fluorine atom, resulting in reduced electronegativity and weaker target binding .

-

Adamantyl-substituted ureas (e.g., 3l): Exhibit superior inhibition due to hydrophobic interactions with enzyme pockets but suffer from poor solubility .

-

Phenylethyl-modified derivatives (e.g., 3n): Demonstrate enhanced steric hindrance, potentially reducing off-target effects but complicating synthesis .

The balance of simplicity and functionality in 1-benzyl-3-(4-fluorophenyl)urea positions it as a promising candidate for further derivatization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume